3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2
Overview
Description
3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is a derivative of Vitamin D, which has been studied for its unique chemical and biological properties. It's an area of interest due to its potential therapeutic applications and biochemical roles.
Synthesis Analysis
The synthesis of related compounds involves multistep chemical processes. For instance, the synthesis of protected homochiral cis- and trans-1,3,5-cyclohexanetriols, which are structurally similar, employs multiselective enzymatic reactions (Wirz, Iding, & Hilpert, 2000). Another example includes the synthesis of (24R)-24,25-dihydroxy-[26,27-3H]vitamin D3, starting with 3 beta-hydroxy-5-cholenic acid methyl ester (Perlman et al., 1984).
Molecular Structure Analysis
The molecular structure of Vitamin D derivatives, like 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, is characterized by modifications in the A-ring, which significantly affect their biological activity. For example, all A-ring stereoisomers of 5,6-trans-2-methyl-1,25-dihydroxyvitamin D3 and their 20-epimers have been studied for their binding affinities and biological activities (Fujishima et al., 2001).
Chemical Reactions and Properties
Vitamin D analogs undergo various chemical reactions that alter their properties and functions. For instance, the synthesis of 1alpha,25-dihydroxyvitamin D3 analogues involves Suzuki-Miyaura coupling between A-ring and C,D-ring parts (Hanazawa et al., 2003).
Physical Properties Analysis
The physical properties of Vitamin D derivatives, including 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, involve aspects such as solubility, stability, and crystalline structure. These properties are critical in determining their bioavailability and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, such as reactivity, stereochemistry, and interaction with biological receptors, define the biological activity of Vitamin D derivatives. The modification in the chemical structure, as seen in various analogs, impacts their interaction with the Vitamin D receptor and other proteins (Hisatake et al., 1999).
Scientific Research Applications
Athletic Performance Enhancement
Research has demonstrated that vitamin D, through its active form calcitriol, may influence athletic performance. Increased levels of the prehormone vitamin D lead to enhanced intracellular calcitriol levels in human tissues, including nerve and muscle tissue, potentially improving physical and athletic performance. Studies have shown that vitamin D-producing ultraviolet light and higher serum levels of 25-hydroxy-vitamin D [25(OH)D] are associated with improved athletic performance and musculoskeletal health in athletes (Cannell et al., 2009).
Cancer Prevention and Treatment
Vitamin D plays a significant role in cancer prevention and treatment by regulating cellular proliferation and metabolism. Research indicates that vitamin D exhibits protective and antitumorigenic activities through genomic and nongenomic pathways. Specifically, studies in ovarian cancer suggest that vitamin D deficiency increases the risk of developing the disease, and supplementation may be a preventative strategy (Guo et al., 2018). Moreover, 1,25-dihydroxyvitamin D3 and its analogs have shown antineoplastic effects on breast, prostate, and colorectal cancer, highlighting the hormone's potential as a therapeutic agent despite challenges related to its calcemic side effects (Leyssens et al., 2013).
COVID-19 Management
The global COVID-19 pandemic has spurred research into the role of vitamin D in managing SARS-CoV-2 infections. Vitamin D's anti-inflammatory effects and its role in the immune system have been investigated, with findings generally supporting the utility of maintaining adequate serum concentrations of calcifediol [25(OH)D3] for potentially mitigating the severity of COVID-19 infections. However, recent large-scale studies suggest the need for further investigation into vitamin D's contribution alongside mass vaccinations (Gotelli et al., 2022).
Bone Health and Metabolic Processes
Vitamin D's well-established role in supporting bone health and calcium homeostasis is critical for both skeletal and non-skeletal health outcomes, such as immune function and cardiovascular health. Despite its importance, vitamin D deficiency remains a public health issue, with research suggesting that both vitamin D2 and D3 are effective at raising serum 25(OH)D concentrations, which is essential for bone health and beyond (Wilson et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUIJWPZSWHEE-HJAIBIIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098697 | |
Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 | |
CAS RN |
104846-63-1 | |
Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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